(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
The compound “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that features an indole ring, a thiazole ring, and a piperazine ring. Compounds containing these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” typically involves multi-step organic synthesis. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Indole derivatives: Starting materials for the indole ring.
Thiazole derivatives: Starting materials for the thiazole ring.
Coupling reagents: Such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, compounds like “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” are studied for their unique structural properties and reactivity. They can serve as building blocks for more complex molecules.
Biology
In biology, these compounds may be investigated for their interactions with biological macromolecules, such as proteins and nucleic acids. They can be used as probes to study biochemical pathways.
Medicine
In medicine, compounds with indole, thiazole, and piperazine rings are often explored for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as tryptophan and serotonin.
Thiazole derivatives: Such as thiamine (vitamin B1).
Piperazine derivatives: Such as piperazine itself and its various substituted forms.
Uniqueness
The uniqueness of “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” lies in its combination of three distinct structural motifs, which may confer unique biological and chemical properties not found in simpler compounds.
Properties
IUPAC Name |
[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)17(22)15-11-23-16(19-15)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11,18H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYHYWXDZOWQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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